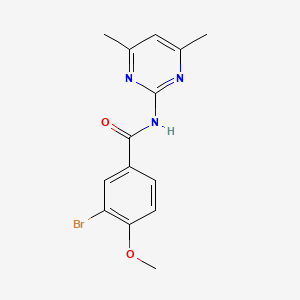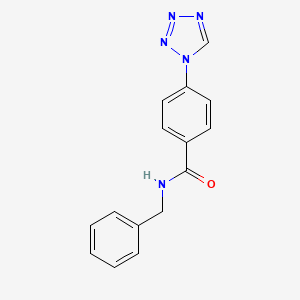![molecular formula C17H17N3O2S B5801546 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine, also known as NPC-15437, is a small molecule compound that has been extensively studied for its potential applications in various fields of research. This compound belongs to the family of piperazine derivatives and has a molecular weight of 371.4 g/mol. NPC-15437 has shown promising results in scientific research, particularly in the areas of neuroscience and cancer research.
Wirkmechanismus
The mechanism of action of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to interact with various proteins, including G protein-coupled receptors, ion channels, and enzymes. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to modulate the activity of these proteins, leading to the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects. In animal models, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to increase the levels of various neurotransmitters, including dopamine and serotonin. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to reduce the levels of pro-inflammatory cytokines, leading to the reduction of inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for cellular and molecular studies. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine is also relatively stable and can be stored for extended periods without significant degradation. However, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
For the study of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine include the development of analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine involves the reaction of 1-(3-nitrophenyl)thiourea and 4-phenylpiperazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate carbodiimide, which undergoes cyclization to form the final product. The synthesis of 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been extensively studied for its potential applications in various fields of scientific research. In the field of neuroscience, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
In the field of cancer research, 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine has been found to induce apoptosis and inhibit the proliferation of cancer cells through the regulation of various signaling pathways.
Eigenschaften
IUPAC Name |
(3-nitrophenyl)-(4-phenylpiperazin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-20(22)16-8-4-5-14(13-16)17(23)19-11-9-18(10-12-19)15-6-2-1-3-7-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABSOVBZDSYFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Nitrophenyl)carbonothioyl]-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)
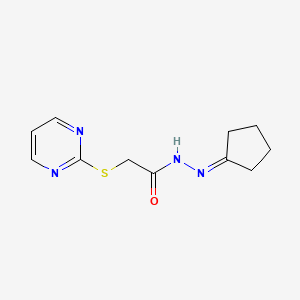
![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)
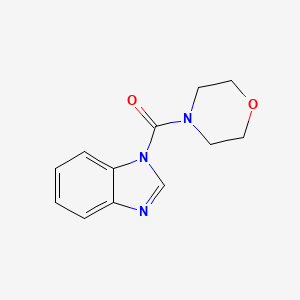
![methylenebis[phenyl(phosphinic acid)]](/img/structure/B5801509.png)
![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)
![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)
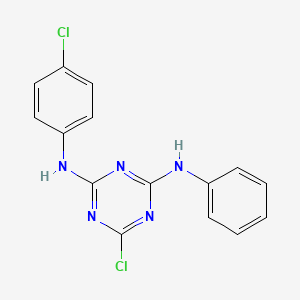
![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)
